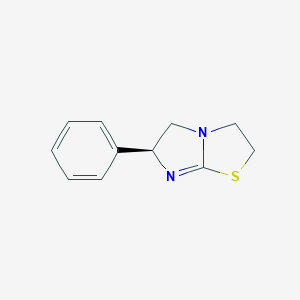
6-Cyanonicotinamide
Overview
Description
6-Cyanonicotinamide, also known as 6-Aminonicotinamide, is a potent antimetabolite of nicotinamide . It is a competitive inhibitor of the NADP±dependent enzyme glucose-6-phosphate dehydrogenase (G6PD) with a Ki of 0.46 μM . This compound has been found to result in ATP depletion and synergizes with DNA-crosslinking chemotherapy agents, such as Cisplatin, in killing cancer cells .
Chemical Reactions Analysis
6-Cyanonicotinamide is known to inhibit the activities of HBV SpI, SpII, and core promoter by decreasing transcription factor PPARα, subsequently reducing HBV RNAs transcription and HBsAg production . It also suppresses lactate production and glucose consumption, modifies the mitochondrial potential and redox balance, and thereby induces the endoplasmic reticulum (ER) stress to reduce lung cancer cell proliferation and govern cellular apoptosis .
Scientific Research Applications
1. Control of Skin Aging and Pigmentation 6-Cyanonicotinamide, also known as Nicotinamide or Niacinamide, has been found to have significant effects on controlling skin aging and pigmentation . It restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .
Cosmeceutical Applications
Nicotinamide is a key functional ingredient in diverse skincare products and cosmetics . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cutaneous cells . It has been widely leveraged as a multipurpose antiaging ingredient .
Therapeutic Implications
The intrinsic properties of nicotinamide may be applied to managing acne vulgaris, melasma, and psoriasis . It significantly reduces cutaneous oxidative stress, inflammation, and pigmentation .
4. DNA Repair and Cellular Stress Responses Nicotinamide is known to influence human DNA repair and cellular stress responses . It is suggested that nicotinamide will be useful as a cosmeceutical ingredient to attenuate skin aging and hyperpigmentation .
Treatment of Psoriasis
Topical applications of a 1.5% aqueous solution of 6-aminonicotinamide for four weeks resulted in substantial improvement or complete clearing of plaques of psoriasis in 27 of 34 patients .
Potential Applications in Dermal Fillers
Novel indications and potential applications of nicotinamide in dermal fillers and alternative injectable formulations have been prospectively explored .
Mechanism of Action
Target of Action
6-Cyanonicotinamide, also known as 6-aminonicotinamide, is a small-molecule inhibitor that primarily targets the NADP±dependent enzyme, 6-phosphogluconate dehydrogenase . This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis, which generates NADPH and pentoses (5-carbon sugars) as well as ribose 5-phosphate, a precursor for the synthesis of nucleotides .
Mode of Action
6-Cyanonicotinamide interacts with its target enzyme, 6-phosphogluconate dehydrogenase, by inhibiting its activity . This inhibition interferes with glycolysis, resulting in ATP depletion . The compound’s interaction with its target is believed to involve electrostatic interactions and possibly hydrogen bond formation .
Biochemical Pathways
The primary biochemical pathway affected by 6-Cyanonicotinamide is the pentose phosphate pathway . By inhibiting 6-phosphogluconate dehydrogenase, 6-Cyanonicotinamide disrupts this pathway, leading to a decrease in the production of NADPH and pentoses. NADPH is a crucial molecule in various cellular processes, including the oxidative stress response and anabolic reactions. The disruption of these processes can have significant downstream effects on cellular function and metabolism .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound
Result of Action
The inhibition of 6-phosphogluconate dehydrogenase by 6-Cyanonicotinamide leads to ATP depletion, which can result in cell death . This effect has been observed in various cell types, including cancer cells . Additionally, 6-Cyanonicotinamide has been shown to cause significant alterations in cellular morphology and viability .
Action Environment
The action, efficacy, and stability of 6-Cyanonicotinamide can be influenced by various environmental factors. For instance, the presence of certain ions can affect the antimicrobial activity of similar compounds . Additionally, factors such as temperature, pH, and salinity can impact the activity of many biochemical compounds . .
Future Directions
The pharmacological blockade of glucose 6-phosphate dehydrogenase (G6PD), the primary and rate-limiting enzyme involved in PPP, using 6-aminonicotinamide (6-AN), could induce antiproliferative activity in two lung cancer cell lines . This suggests that 6-Cyanonicotinamide might work as a valuable candidate for the current HBV treatments . The efficient use of metabolic inhibitors could be a clinically promising therapeutic scheme .
properties
IUPAC Name |
6-cyanopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSHKIBATYEGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395956 | |
| Record name | 6-Cyanonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyanonicotinamide | |
CAS RN |
14178-45-1 | |
| Record name | 6-Cyanonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



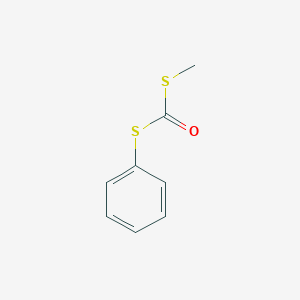
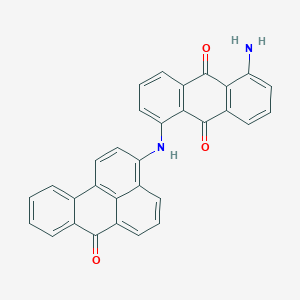
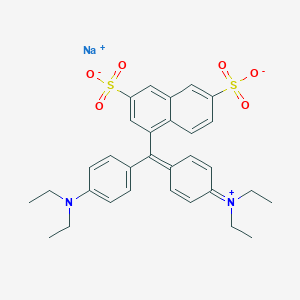


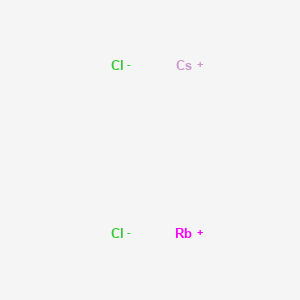
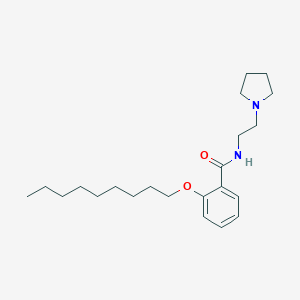
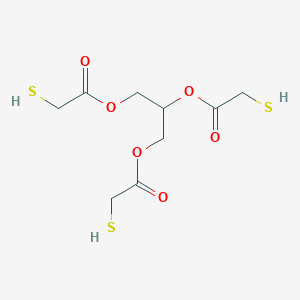
![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)
![Cuprate(1-), [sulfato(2-)-O]-](/img/structure/B84275.png)



